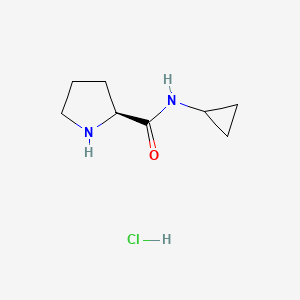

N-Cyclopropyl-L-prolinamide hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-N-cyclopropylpyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c11-8(10-6-3-4-6)7-2-1-5-9-7;/h6-7,9H,1-5H2,(H,10,11);1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXPOAOYMHCHCS-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2CC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NC2CC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Cyclopropyl L Prolinamide Hcl and Analogues

Strategies for Cyclopropyl (B3062369) Ring Elaboration

The construction of the cyclopropyl group, particularly when attached to a nitrogen atom as in N-cyclopropyl amides, requires specialized synthetic methods. The following subsections detail prominent and contemporary approaches to achieve this transformation.

The Simmons-Smith reaction is a classic and widely used method for converting alkenes into cyclopropanes. researchgate.netorganicreactions.org It traditionally involves an organozinc carbenoid, typically generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). numberanalytics.comwikipedia.org The reaction is valued for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product, and its compatibility with a wide array of functional groups. researchgate.netorganicreactions.org

Modern advancements have addressed some of the limitations of the original protocol, such as the variable reactivity of the zinc-copper couple and the high cost of diiodomethane. wikipedia.org Key adaptations include:

The Furukawa Modification : This involves replacing the zinc-copper couple with diethylzinc (B1219324) (Et₂Zn). wikipedia.org This modification generates a more reactive and reliably formed carbenoid, leading to faster reactions and often higher yields, especially for unfunctionalized and electron-rich alkenes. wikipedia.org

Catalytic Versions : Research has focused on developing catalytic variants to improve efficiency and reduce waste. For instance, transition metal catalysis can be employed to achieve regioselective cyclopropanation, targeting specific double bonds in polyalkene substrates based on steric properties rather than relying on directing groups. nih.gov

Improved Reagents : To bypass the need for directing groups like hydroxyls, which were often necessary to achieve high diastereoselectivity in the cyclopropanation of allylic alcohols, new zinc carbenoids with strongly electron-withdrawing ligands have been developed. organic-chemistry.org Reagents such as CF₃CO₂ZnCH₂I allow for the efficient cyclopropanation of alkenes without such directing functionalities. organic-chemistry.org

These modern adaptations have expanded the scope and practicality of the Simmons-Smith reaction, making it a more robust tool for synthesizing complex molecules containing cyclopropane rings. researchgate.netnumberanalytics.com

Table 1: Comparison of Simmons-Smith Reaction Variations

| Feature | Classic Simmons-Smith (Zn-Cu) | Furukawa Modification (Et₂Zn) | Catalytic Versions |

|---|---|---|---|

| Reagent | Diiodomethane, Zinc-Copper Couple | Diiodomethane, Diethylzinc | Dibromo- or Diiodomethane, Zn, Transition Metal Catalyst |

| Reactivity | Moderate, can be unreliable | High, more reproducible | Tunable based on catalyst |

| Substrate Scope | Good, often requires directing groups for selectivity | Excellent for unfunctionalized alkenes | High, can override directing group effects for steric-based selectivity nih.gov |

| Key Advantage | Well-established, stereospecific | Higher reactivity and reproducibility wikipedia.org | High regioselectivity, catalytic efficiency nih.gov |

Transition-metal-catalyzed reactions involving the transfer of a carbene group from a precursor, typically a diazo compound, to an alkene are a powerful and versatile alternative to the Simmons-Smith reaction. thieme-connect.comacsgcipr.org These methods offer access to a wide range of cyclopropane derivatives with high levels of control over selectivity. ingentaconnect.com The general mechanism involves the decomposition of the diazo compound by a metal catalyst to form a metal-carbene intermediate, which then transfers the carbene moiety to an alkene. rsc.org Many metals, including rhodium, ruthenium, palladium, copper, and iron, have been successfully employed for this transformation. acsgcipr.org

Rhodium(II) complexes are preeminent catalysts for the cyclopropanation of alkenes using diazo compounds. acs.org The development of chiral dirhodium(II) catalysts has enabled highly enantioselective transformations, which are crucial for the synthesis of chiral molecules like N-Cyclopropyl-L-prolinamide. nih.gov

Key features of this methodology include:

Chiral Catalysts : Dirhodium(II) catalysts bearing chiral carboxylate or carboxamidate ligands, such as those derived from amino acids like adamantylglycine, can induce high levels of asymmetry (up to 98% ee) in the cyclopropane product. nih.gov

Carbene Precursors : While α-diazocarbonyl compounds are traditional carbene precursors, stable and readily available N-sulfonyl-1,2,3-triazoles have emerged as effective alternatives. acs.orgnih.govorganic-chemistry.org These precursors generate rhodium(II) azavinyl carbenes that react with olefins under simple conditions to afford cyclopropanes with excellent yield and enantioselectivity (up to 97% ee). acs.orgnih.govorganic-chemistry.org

Broad Scope : This method is effective for a wide range of olefins, including electron-rich, electron-neutral, and electron-deficient alkenes, providing access to diverse and highly functionalized cyclopropanes. nih.govnih.gov

Table 2: Selected Rhodium-Catalyzed Enantioselective Cyclopropanation Results

| Catalyst | Carbene Precursor | Olefin | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Rh₂(S-NTTL)₄ | 1-mesyl-4-phenyl-1,2,3-triazole | Styrene | 95 | 96 | acs.orgnih.gov |

| Rh₂(S-PTTL)₄ | 1-mesyl-4-phenyl-1,2,3-triazole | Styrene | - | 88 | acs.orgnih.gov |

| Rh₂(S-TCPTAD)₄ | Styryldiazoacetate | Acrylate derivative | 89 | 98 | nih.gov |

Ruthenium complexes have also emerged as highly effective catalysts for cyclopropanation reactions. rsc.org They offer distinct advantages and reactivities compared to their rhodium counterparts. Ruthenium-catalyzed systems can operate through the formation of a ruthenium-carbene complex from a diazo compound, which then undergoes direct carbene addition to the olefin. researchgate.net

Combined experimental and computational studies have provided deep insights into the mechanism, revealing that several reaction pathways, including dimerization and cyclopropanation, can have similar energy barriers. diva-portal.orgnih.gov The stereoselectivity often arises from a delicate balance between these competing pathways. diva-portal.org Ruthenium catalysts, such as those based on pybox and Pheox ligands, have shown remarkable catalytic properties and are particularly noted for their ability to catalyze intramolecular reactions. rsc.orgresearchgate.net

Palladium catalysis offers unique pathways for cyclopropane synthesis that can differ from the direct carbene transfer mechanisms of rhodium and ruthenium. acs.org Palladium-catalyzed methods can proceed through several intermediates, depending on the substrates and reaction conditions.

One prominent pathway involves the C–H activation of a substrate followed by alkene insertion and annulation. rsc.orgrsc.org For example, the reaction of 1,3-dicarbonyl compounds with alkenes in the presence of a palladium catalyst can form spirocyclopropane products in good yields. rsc.org The proposed mechanism involves the formation of a palladacyclobutane intermediate, which then undergoes reductive elimination to yield the cyclopropane. rsc.org Another approach uses diazomethane (B1218177) (CH₂N₂) with a palladium(II) acetate (B1210297) precatalyst, which is thought to proceed via a Pd(0) active species. acs.org This method is important for synthesizing cyclopropane derivatives from terminal or strained alkenes. acs.org

Intramolecular cyclization represents a powerful strategy for constructing cyclopropane rings, where the reacting moieties are tethered within the same molecule. This pre-organization significantly favors the ring-forming process due to a reduced entropic barrier compared to intermolecular reactions. wikipedia.org

Various methods exist for intramolecular cyclopropanation:

Radical/Polar Crossover : An annulation process can construct 1,1-disubstituted cyclopropanes through a photocatalytically generated radical that adds to a homoallylic tosylate. The resulting radical adduct is reduced to an anion, which then undergoes intramolecular substitution to close the ring. organic-chemistry.org

From Unsaturated β-Keto Esters : In the presence of iodine, a base, and a Lewis acid, β-keto esters containing an olefin substituent can be stereospecifically transformed into fused cyclopropanes. nih.gov

From Iodonium (B1229267) Ylides : Hypervalent iodine reagents can be used to generate iodonium ylides from alkenes, which then undergo intramolecular cyclopropanation to form bicyclic systems. researchgate.net

Direct N-Cyclopropylation : For the direct synthesis of N-cyclopropyl amides and heterocycles, a notable method employs a tricyclopropylbismuth (B1255716) reagent. This nonpyrophoric reagent, in the presence of a copper acetate catalyst, can directly transfer a cyclopropyl group to the nitrogen of cyclic amides, imides, and azoles. acs.org This provides a direct and expedient route to the target structures.

Transition-Metal-Catalyzed Carbene Transfer Reactions for Cyclopropane Formation

Synthetic Routes to the Prolinamide Core and Pyrrolidine (B122466) Scaffolds

The construction of the central prolinamide structure relies on the effective formation of the pyrrolidine ring and the subsequent amide linkage.

N-Heterocyclization Approaches for Pyrrolidine Derivatives

The pyrrolidine ring, a key structural motif in many biologically active compounds, can be synthesized through various N-heterocyclization methods. tandfonline.comacs.orgorganic-chemistry.orgnih.gov A common and effective strategy involves the use of readily available chiral precursors like L-proline and its derivatives, such as 4-hydroxyproline (B1632879). mdpi.com This approach allows for the functionalization of an already existing optically pure cyclic system. mdpi.com

One-pot multicomponent reactions have emerged as a powerful tool for synthesizing substituted pyrrolidine derivatives. tandfonline.com For instance, the reaction between aldehydes, amino acid esters, and chalcones can yield various pyrrolidine-2-carboxylates. tandfonline.com Another approach involves intramolecular Michael addition reactions to form substituted N-aryl-pyrrolidines. tandfonline.com

Modern synthetic methods also employ transition-metal catalysis. For example, a gold-catalyzed tandem alkyne hydroamination/iminium ion formation/allylation reaction provides expedient access to pyrrolidine derivatives with a tetrasubstituted carbon stereocenter. acs.org Similarly, iridium complexes can catalyze the N-heterocyclization of primary amines with diols to produce a variety of five-, six-, and seven-membered cyclic amines, including pyrrolidines, in good to excellent yields. organic-chemistry.org Furthermore, copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds offers a regioselective and chemoselective pathway to pyrrolidines. organic-chemistry.org

The table below summarizes various N-heterocyclization approaches for synthesizing pyrrolidine derivatives.

| Method | Description | Key Features |

| Multicomponent Reactions | One-pot synthesis involving three or more reactants. tandfonline.com | High atom and step economy, reduced waste. tandfonline.com |

| Intramolecular Michael Addition | Formation of a C-N bond through the addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound within the same molecule. tandfonline.com | Efficient formation of cyclic structures. |

| Gold-Catalyzed Tandem Reaction | A sequence of reactions including alkyne hydroamination, iminium ion formation, and allylation, all catalyzed by a gold complex. acs.org | Access to complex pyrrolidine structures with high stereocontrol. acs.org |

| Iridium-Catalyzed N-Heterocyclization | Annulation of primary amines with diols catalyzed by an iridium complex. organic-chemistry.org | High yields and applicability to various ring sizes. organic-chemistry.org |

| Copper-Catalyzed C-H Amination | Intramolecular formation of a C-N bond by inserting a nitrogen atom into a C-H bond, catalyzed by a copper complex. organic-chemistry.org | High regio- and chemoselectivity. organic-chemistry.org |

Amide Bond Formation in N-Cyclopropyl-L-prolinamide Construction

The formation of the amide bond between the proline core and the cyclopropylamine (B47189) moiety is a critical step in the synthesis of N-Cyclopropyl-L-prolinamide. This transformation is typically achieved using peptide coupling reagents, which activate the carboxylic acid group of proline to facilitate nucleophilic attack by the amine. jpt.com

A variety of coupling reagents are available, each with its own advantages and limitations. jpt.comsigmaaldrich.combachem.compeptide.com These reagents are broadly classified into carbodiimides, phosphonium (B103445) salts, and uronium salts. jpt.com

Carbodiimides , such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their effectiveness and simplicity. jpt.combachem.com However, they can lead to racemization, which can be suppressed by using additives like 1-Hydroxybenzotriazole (HOBt). jpt.combachem.com

Phosphonium salts , like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), offer high coupling efficiency with a low risk of racemization. jpt.comsigmaaldrich.com

Uronium salts , such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), also provide excellent coupling efficiency and are popular for complex syntheses. jpt.comsigmaaldrich.com However, uronium reagents can sometimes cause chain termination through guanidinylation of the N-terminal amino group. sigmaaldrich.com

The choice of coupling reagent depends on factors such as the steric hindrance of the coupling partners and the desired level of racemization control. uniurb.it For the synthesis of N-acyl prolinamides, methods like the Schotten-Baumann reaction can also be employed. nih.gov

The following table provides an overview of common peptide coupling reagents.

| Reagent Class | Examples | Advantages | Disadvantages |

| Carbodiimides | DCC, EDC jpt.combachem.com | Simple, effective. jpt.com | Can cause racemization, requires additives. jpt.combachem.com |

| Phosphonium Salts | BOP, PyBOP jpt.comsigmaaldrich.com | High efficiency, low racemization. jpt.com | More expensive. jpt.com |

| Uronium Salts | HATU, HBTU jpt.comsigmaaldrich.com | Excellent efficiency, low side-product formation. jpt.com | Can cause guanidinylation. sigmaaldrich.com |

Enantioselective Synthesis and Diastereocontrol

Achieving the correct stereochemistry is paramount in the synthesis of N-Cyclopropyl-L-prolinamide and its analogues, as different stereoisomers can exhibit vastly different biological activities. Enantioselective and diastereoselective methods are therefore crucial.

Chiral Auxiliary-Guided Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. acs.org After the desired stereocenter is created, the auxiliary is removed. This approach has been successfully used in the synthesis of chiral pyrrolidine derivatives. acs.org

For instance, Oppolzer's camphorsultam and Evans oxazolidinones are commercially available and effective chiral auxiliaries that can be used to control the stereochemistry of 1,3-dipolar cycloaddition reactions to form substituted pyrrolidines. acs.org These auxiliaries can be readily removed under mild conditions, allowing for their recovery and reuse, which is a key advantage for cost-effective synthesis. acs.org The diastereoselectivity of such reactions can often be influenced by the reaction temperature. acs.org

Development and Application of Chiral Ligands and Catalysts

The use of chiral ligands and catalysts in asymmetric synthesis is a powerful strategy for controlling stereochemistry. tandfonline.comjpt.compeptide.comuniurb.itnih.gov In the context of pyrrolidine synthesis, chiral ligands can be used in conjunction with metal catalysts to promote enantioselective transformations. tandfonline.com For example, Ag(I) complexes with chiral phosphine (B1218219) ligands have been used to catalyze the synthesis of spirocyclic pyrrolidines. tandfonline.com

Organocatalysis, which utilizes small organic molecules as catalysts, has also emerged as a vital tool in asymmetric synthesis. nih.gov Chiral pyrrolidine-based organocatalysts, derived from proline and its analogues, are particularly effective in promoting a variety of enantioselective reactions. nih.govmdpi.com These catalysts often operate through the formation of enamine or iminium ion intermediates. nih.gov The stereochemical outcome of these reactions can be finely tuned by modifying the structure of the catalyst. nih.gov For example, bifunctional prolinamide derivatives have been designed to act as highly efficient and stereoselective catalysts in direct asymmetric aldol (B89426) reactions. acs.org

The development of enzyme-catalyzed reactions, or biocatalysis, offers another avenue for enantioselective synthesis. acs.orgescholarship.org Engineered enzymes, such as variants of cytochrome P450, have been developed to catalyze the intramolecular C(sp³)–H amination of organic azides to produce chiral pyrrolidines with high enantioselectivity. acs.orgescholarship.org

The table below highlights different types of chiral catalysts and their applications in pyrrolidine synthesis.

| Catalyst Type | Example | Application |

| Chiral Metal Complex | Ag(I) with (R)-DM-SEGPHOS tandfonline.com | Enantioselective synthesis of spirocyclic pyrrolidines. tandfonline.com |

| Organocatalyst | Prolinamide derivatives nih.govacs.org | Direct asymmetric aldol reactions. nih.govacs.org |

| Biocatalyst | Engineered Cytochrome P411 acs.orgescholarship.org | Intramolecular C(sp³)–H amination for chiral pyrrolidine synthesis. acs.orgescholarship.org |

Stereoselective Functionalization of Precursors

The stereoselective functionalization of pre-existing chiral precursors is a common and effective strategy for synthesizing complex molecules with multiple stereocenters. organic-chemistry.orgmdpi.comsigmaaldrich.compeptide.comacs.orgnih.gov Starting with an enantiomerically pure compound, such as L-proline, ensures that the initial chirality is carried through the synthetic sequence. mdpi.com

Various methods have been developed for the stereoselective functionalization of proline derivatives. For example, the diastereoselectivity of the alkylation of N-protected (2S,4R)-4-hydroxyproline esters can be controlled by the choice of the alkylating reagent and the N-protecting group. nih.gov Palladium-catalyzed C-H functionalization at the unactivated 3-position of proline derivatives allows for the direct and stereospecific installation of aryl and vinyl substituents, affording cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org

Furthermore, the stereochemical outcome of reductions can be highly dependent on the reaction conditions. For instance, the diastereoselective reduction of chiral α-ketoamides derived from (S)-proline esters with sodium borohydride (B1222165) is significantly influenced by the solvent system, with mixed hydroxylic and non-hydroxylic solvents often providing higher asymmetric induction. rsc.org

The following table summarizes methods for the stereoselective functionalization of proline precursors.

| Method | Description | Outcome |

| Diastereoselective Alkylation | Alkylation of enolates derived from N-protected 4-hydroxyproline esters. nih.gov | Formation of α-substituted proline derivatives with controlled stereochemistry. nih.gov |

| Palladium-Catalyzed C-H Arylation | Directed C-H functionalization at the 3-position of proline derivatives. acs.org | Synthesis of cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org |

| Diastereoselective Reduction | Reduction of chiral α-ketoamides derived from (S)-proline esters. rsc.org | Production of optically active α-hydroxy acids with good enantiomeric excess. rsc.org |

Spectroscopic and X Ray Crystallographic Research for Structural and Stereochemical Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure and stereochemistry of N-Cyclopropyl-L-prolinamide in solution. By analyzing the chemical shifts, coupling constants, and through-space correlations, a complete picture of the molecule's conformation can be assembled.

¹H NMR and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom. For N-Cyclopropyl-L-prolinamide, the L-proline and cyclopropyl (B3062369) moieties exhibit characteristic signals. The protons on the cyclopropyl ring typically appear as a complex multiplet in the upfield region of the ¹H NMR spectrum, while the proline ring protons resonate at distinct chemical shifts. The alpha-proton of the proline ring is a key indicator of the stereochemistry. chemicalbook.comchemicalbook.com

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed for unambiguous assignment.

COSY experiments establish proton-proton coupling networks, confirming the connectivity within the proline and cyclopropyl rings.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals.

NOESY is particularly crucial for stereochemical assignment, as it detects through-space interactions between protons. For N-Cyclopropyl-L-prolinamide, NOE correlations between the protons of the cyclopropyl group and the proline ring can help define the preferred conformation around the amide bond.

The use of NMR databases for comparing experimental data with that of known stereoisomers can further aid in the stereochemical assignment of complex molecules. researchgate.netnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for N-Cyclopropyl-L-prolinamide Moiety (Note: Predicted values based on related structures like L-Prolinamide and Cyclopropylamine (B47189). Actual values may vary.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Proline α-H | ~4.1 | Doublet of doublets |

| Proline β-H | ~2.0-2.4 | Multiplet |

| Proline γ-H | ~1.9-2.1 | Multiplet |

| Proline δ-H | ~3.3-3.5 | Multiplet |

| Cyclopropyl CH | ~2.5-2.8 | Multiplet |

| Cyclopropyl CH₂ | ~0.5-0.9 | Multiplet |

| Amide NH | Variable | Broad singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Cyclopropyl-L-prolinamide Moiety (Note: Predicted values based on related structures. Actual values may vary.)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Proline C=O | ~170-175 |

| Proline α-C | ~60-65 |

| Proline β-C | ~28-32 |

| Proline γ-C | ~24-28 |

| Proline δ-C | ~45-50 |

| Cyclopropyl CH | ~22-26 |

High-Resolution Mass Spectrometry in Synthetic Characterization

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the characterization of synthesized N-Cyclopropyl-L-prolinamide hydrochloride. It provides an extremely accurate measurement of the molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental composition.

Using techniques like Electrospray Ionization (ESI), the molecule is ionized, typically by protonation, to form the [M+H]⁺ ion. The high resolving power of modern mass analyzers, such as Orbitrap or FT-ICR, allows for the differentiation of compounds with very similar nominal masses. This precision is essential for confirming the successful synthesis of the target compound and ruling out the presence of impurities with different elemental formulas.

The measured exact mass of the [M+H]⁺ ion for N-Cyclopropyl-L-prolinamide would be compared to the theoretically calculated mass. A match within a few parts per million (ppm) provides strong evidence for the correct molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for N-Cyclopropyl-L-prolinamide

| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass |

|---|

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the structure. Characteristic losses, such as the cleavage of the cyclopropyl group or fragmentation of the proline ring, would provide additional structural confirmation.

Single Crystal X-ray Diffraction for Absolute Configuration Determination

Single Crystal X-ray Diffraction (XRSCD) stands as the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. mdpi.com For a chiral molecule like N-Cyclopropyl-L-prolinamide hydrochloride, growing a high-quality single crystal is a prerequisite for this analysis. thieme-connect.de

The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the arrangement of atoms within the crystal lattice. The analysis yields precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation in the solid state. mdpi.com

Crucially, for determining the absolute stereochemistry of a light-atom organic molecule, the phenomenon of anomalous dispersion is utilized. researchgate.net When using an appropriate X-ray wavelength (e.g., Cu-Kα radiation), subtle differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) can be measured. thieme-connect.deresearchgate.net The analysis of these differences allows for the calculation of the Flack parameter, which provides a reliable indication of the absolute structure. A Flack parameter close to zero for a given enantiomeric model confirms that the assigned absolute configuration is correct. researchgate.net

Alternatively, the absolute configuration can be confirmed by co-crystallizing the molecule with a chiral counterion of known absolute stereochemistry. nih.gov In the case of N-Cyclopropyl-L-prolinamide hydrochloride, the inherent L-configuration of the proline starting material serves as an internal reference. X-ray crystallography would confirm that this stereocenter remains unchanged throughout the synthesis and will definitively establish the spatial relationship between the proline ring and the N-cyclopropyl group.

Investigation of Reaction Mechanisms and Conformational Dynamics

Mechanistic Pathways of Cyclopropane (B1198618) Ring Formation and Transformation

The synthesis of the cyclopropyl (B3062369) group is a cornerstone of organic chemistry, often involving highly reactive intermediates. wikipedia.org The high ring strain of cyclopropanes makes them not only challenging to synthesize but also valuable precursors for further chemical transformations. wikipedia.orgnih.gov

Elucidation of Carbene Insertion and Addition Mechanisms

The formation of cyclopropane rings is frequently achieved through the reaction of a carbene with an alkene. libretexts.org Carbenes are neutral, highly reactive molecules with a divalent carbon atom that is electron-deficient, making it a powerful electrophile. libretexts.orglibretexts.orgopenstax.org These species can be generated from various precursors, such as the decomposition of diazo compounds (like diazomethane) or through the alpha-elimination of haloforms (like chloroform) with a strong base. libretexts.orgfiveable.memasterorganicchemistry.com

The reaction of a carbene with an alkene's C=C double bond is a type of cycloaddition that occurs in a single step to form the cyclopropane ring. libretexts.orgfiveable.me However, free carbenes can be difficult to control. masterorganicchemistry.com A more refined method involves the use of carbenoids, which are metal-complexed reagents that exhibit carbene-like reactivity with enhanced stability and selectivity. libretexts.orgacsgcipr.org The most well-known of these is the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776) to generate an organozinc carbenoid (iodomethyl)zinc iodide. wikipedia.orglibretexts.orgmasterorganicchemistry.comnih.gov This reagent then transfers a methylene (B1212753) (CH₂) group to an alkene. libretexts.org

In the context of synthesizing N-Cyclopropyl-L-prolinamide, these methods would be applied to a suitable alkene precursor. Catalytic approaches, particularly those using iron-based heme-containing proteins, have also shown promise for promoting carbene transfer reactions with high activity and selectivity. nih.govacs.org

Concerted vs. Stepwise Mechanistic Considerations

The precise mechanism of carbene addition to an alkene can be either concerted or stepwise, a distinction that often depends on the electronic state of the carbene and the reaction conditions. numberanalytics.com

Concerted Mechanism : This pathway is typical for singlet carbenes, where the two unshared electrons have opposite spins in the same orbital. The reaction proceeds through a single transition state where both new carbon-carbon sigma bonds are formed simultaneously. fiveable.memasterorganicchemistry.comorganicchemistrytutor.com This mechanism is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.orgmasterorganicchemistry.com For example, a cis-alkene will yield a cis-disubstituted cyclopropane. wikipedia.orglibretexts.orgmasterorganicchemistry.com The Simmons-Smith reaction is also considered to proceed in a concerted fashion. masterorganicchemistry.comnih.govic.ac.uk

Stepwise Mechanism : This pathway is more common for triplet carbenes, which have two unpaired electrons of the same spin in different orbitals. The reaction involves the formation of a diradical intermediate, which can undergo bond rotation before the final ring closure. fiveable.me This can lead to a mixture of stereoisomeric products. Computational studies on metal-catalyzed cyclopropanations have explored both concerted and stepwise pathways, with the relative energy barriers determining the dominant mechanism. nih.govacs.orgacs.org

The choice between these pathways is critical as it dictates the stereochemical outcome of the synthesis. numberanalytics.com

Stereochemical Outcomes and Transition State Analysis

The stereochemistry of cyclopropanation is a key feature, largely dictated by the reaction mechanism. numberanalytics.com As noted, concerted additions are stereospecific, directly translating the geometry of the alkene to the cyclopropane ring. wikipedia.orgfiveable.memasterorganicchemistry.com

The transition state of these reactions has been a subject of significant computational and mechanistic study. nih.govacs.orgresearchgate.net For the Simmons-Smith reaction, a "butterfly-shaped" transition state is widely accepted, where the zinc carbenoid interacts with the alkene. nih.govic.ac.uk Computational models of this transition state show the simultaneous formation of the two new C-C bonds. ic.ac.uk

Factors influencing the stereochemical outcome include the structure of the alkene, the nature of the carbene or carbenoid, and the catalyst used. numberanalytics.com In asymmetric cyclopropanation, chiral catalysts or auxiliaries are employed to control the formation of specific enantiomers, a crucial consideration for producing chiral molecules like N-Cyclopropyl-L-prolinamide. rsc.org

| Mechanistic Feature | Concerted Pathway | Stepwise Pathway |

|---|---|---|

| Intermediate | None (single transition state) | Diradical or Zwitterionic Intermediate |

| Stereochemistry | Stereospecific (retains alkene geometry) wikipedia.orgmasterorganicchemistry.com | Non-stereospecific (loss of stereointegrity possible) |

| Typical Carbene State | Singlet Carbene fiveable.me | Triplet Carbene fiveable.me |

| Example Reaction | Simmons-Smith Reaction masterorganicchemistry.comnih.gov | Some reactions involving triplet carbenes |

Cyclopropane Ring-Opening Reactions in Chemical Transformations

The significant ring strain inherent in the cyclopropane structure (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions. nih.govmasterorganicchemistry.com This reactivity is not a drawback but a powerful tool in synthetic chemistry, allowing the cyclopropyl group to act as a precursor to a variety of functionalized linear molecules. nih.govresearchgate.net

Ring-opening can be initiated by various means, including:

Radical Pathways : The addition of a radical to a cyclopropane derivative can induce ring-opening to form a more stable alkyl radical, which can then undergo further transformations. nih.gov

Electrophilic Addition : Lewis acids or Brønsted acids can catalyze the opening of activated cyclopropanes, particularly donor-acceptor (D-A) cyclopropanes, by nucleophiles like amines, alcohols, or water. acs.orgacs.org This has been used to synthesize enantioenriched γ-aminobutyric acid (GABA) derivatives. acs.org

Oxidative and Reductive Cleavage : The ring can be opened under oxidative conditions or by catalytic reduction. slideshare.net

These transformations highlight the synthetic versatility of the cyclopropane motif present in N-Cyclopropyl-L-prolinamide, suggesting it can serve as a stable compound or as an intermediate for more complex structures.

Conformational Analysis of N-Cyclopropyl-L-prolinamide Systems

Studies on Amide Bond Conformation

The amide bond (in this case, the bond formed between the cyclopropyl group's nitrogen and the proline's carbonyl carbon, if viewed as a peptide analogue, or more critically, the amide bond of the prolinamide C-terminus) can exist in either a cis or trans conformation. nih.gov Unlike most other amino acids where the trans form is overwhelmingly favored, proline-containing peptides show a significant population of the cis isomer. nih.gov

The equilibrium between cis and trans conformers is a critical aspect of the structure and is influenced by several factors:

Solvent Polarity : The trans/cis ratio is highly sensitive to the solvent environment. researchgate.net Polar solvents can stabilize the cis isomer, which often has a larger dipole moment. researchgate.netnih.gov

Steric and Electronic Effects : The nature of the substituent on the proline nitrogen (the cyclopropyl group) and other nearby groups influences the conformational balance. nih.gov Studies on model compounds like N-acetyl-N′-methylprolineamide show that conformer populations change significantly with the solvent, governed by an interplay of hyperconjugative, steric, and electrostatic effects. rsc.org

n→π Interactions: A stabilizing interaction between the lone pair of one carbonyl oxygen and the π orbital of an adjacent carbonyl group can favor the trans conformer. researchgate.netnih.gov

Computational and NMR studies on various proline derivatives have been essential in characterizing these conformational states and the energy barriers between them. researchgate.netresearchgate.netacs.orgnih.gov For instance, studies on N-formyl-L-prolinamide calculated the energy barriers for cis-trans isomerization to be in the range of 19-25 kcal/mol. researchgate.net

| Factor | Influence on Proline Amide Bond Conformation | References |

|---|---|---|

| Solvent Polarity | Increasing solvent polarity often favors the cis isomer due to its larger dipole moment. | researchgate.netresearchgate.netnih.gov |

| N-Acyl Substituent | Steric bulk and electronic properties of the group attached to the proline nitrogen affect the trans/cis energy difference. | nih.gov |

| Ring Puckering | The endo-puckered conformation of the pyrrolidine (B122466) ring strongly favors the cis isomer. | nih.gov |

| n→π* Interaction | Stabilizing orbital interaction between adjacent carbonyls that generally favors the trans conformation. | researchgate.netnih.gov |

| Temperature | Variable temperature NMR is used to study the kinetics of isomerization and determine the energy barriers. | researchgate.net |

Intramolecular Interactions and Pseudo-cyclic Motif Formation

The conformational behavior of N-Cyclopropyl-L-prolinamide is significantly influenced by a network of intramolecular interactions that dictate its three-dimensional structure and potential for forming pseudo-cyclic motifs. The presence of the cyclopropyl group, coupled with the inherent structural constraints of the proline ring, leads to unique conformational preferences compared to other N-substituted amides.

Research into N-cyclopropyl amides has revealed distinct conformational properties. nih.gov Unlike typical aliphatic secondary acetamides where steric hindrance makes the E-rotamer (cis) conformation rare, N-cyclopropylacetamide, a related secondary amide, shows a significant population (16-19%) of the E-rotamer around the carbonyl-nitrogen bond when in apolar solvents. nih.gov This tendency toward a cis-amide bond is a crucial factor in the formation of pseudo-cyclic structures. Furthermore, these amides tend to adopt an ortho conformation around the N-cyclopropyl bond, a deviation from the anti conformation preferred by other secondary acetamides. nih.gov

In the context of N-Cyclopropyl-L-prolinamide, intramolecular hydrogen bonds are key stabilizing forces. While the proline amide nitrogen lacks a hydrogen and thus cannot act as a hydrogen bond donor, the terminal amide group (-NH2) provides two hydrogens that can act as donors. youtube.com These can interact with the carbonyl oxygen of the prolyl-amide bond. This interaction can lead to the formation of a pseudo-cyclic motif, specifically a γ-turn-like structure. The stability of such motifs is a delicate balance of forces, including hydrogen bonds and steric or stereoelectronic effects imposed by the substituents on the proline ring. nih.gov

Computational studies on similar prolinamide structures, such as N-formyl-L-prolinamide, have quantified the energy barriers associated with these conformational changes. The barrier heights for cis-trans isomerization are substantial, falling in the range of 19-25 Kcal/mol, while interconversions between different backbone conformations have much lower barriers (0.61-5.56 Kcal/mol). researchgate.net These findings underscore the kinetic stability of the cis and trans rotamers.

The cyclopropyl group itself contributes to the conformational rigidity and binding affinity of the molecule. acs.org Its unique electronic properties and steric profile can influence the puckering of the proline ring and the orientation of the entire N-cyclopropyl-amide moiety, thereby stabilizing or destabilizing potential pseudo-cyclic conformations. acs.orgnih.gov The formation of these motifs is often critical for biological activity, as they can mimic the receptor-bound conformation of the molecule.

The following table summarizes the key conformational equilibria relevant to N-Cyclopropyl-L-prolinamide and related structures.

| Conformational Feature | Description | Typical Energy Barrier | Key Influencing Factors |

| Amide Bond Isomerization | Rotation between cis and trans conformers around the prolyl-amide (C-N) bond. | 19-25 Kcal/mol researchgate.net | Steric hindrance, solvent polarity, N-substituent. nih.gov |

| Proline Ring Pucker | Equilibrium between endo and exo puckered forms of the five-membered proline ring. | 1.8-7.5 Kcal/mol researchgate.net | Ring substituents, hydrogen bonding. nih.gov |

| Backbone Conformation | Interconversion between different backbone arrangements (e.g., α-L, ε-L, γ-L). | 0.6-5.6 Kcal/mol researchgate.net | Intramolecular hydrogen bonding, steric interactions. |

| N-C(cyclopropyl) Rotation | Rotation around the bond connecting the amide nitrogen and the cyclopropyl ring. | Not specified | Steric bulk, preference for ortho vs. anti conformers. nih.gov |

Computational Chemistry and Theoretical Insights into N Cyclopropyl L Prolinamide Hcl Systems

Density Functional Theory (DFT) for Mechanistic Probing and Reaction Profile Determination

Density Functional Theory (DFT) stands as a powerful quantum mechanical method to investigate the electronic structure and reactivity of molecules. For N-Cyclopropyl-L-prolinamide HCl, DFT calculations are instrumental in probing potential reaction mechanisms and determining reaction energy profiles. While specific DFT studies on the synthesis of this compound are not extensively documented in public literature, the principles can be inferred from studies on similar proline-catalyzed reactions. nih.govresearchgate.netresearchgate.net

DFT enables the mapping of the potential energy surface for a given reaction, identifying transition states, intermediates, and the associated activation energies. For instance, in the synthesis of prolinamides, DFT can be used to model the nucleophilic attack of the amine on an activated proline derivative. The calculations would reveal the most energetically favorable pathway, clarifying whether the reaction proceeds through a concerted mechanism or a stepwise process involving tetrahedral intermediates.

Moreover, DFT calculations can elucidate the role of the cyclopropyl (B3062369) group and the hydrochloride salt in influencing the reaction. The electron-donating or -withdrawing nature of the cyclopropyl substituent can affect the reactivity of the proline ring, and DFT can quantify these electronic effects. Similarly, the presence of the hydrochloride can be modeled to understand its impact on the reaction environment, such as by stabilizing charged intermediates through explicit or implicit solvent models.

A hypothetical reaction profile for the amidation of N-cyclopropyl-L-proline could be constructed using DFT, as illustrated in the table below, which showcases the relative energies of key species along the reaction coordinate.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | N-cyclopropyl-L-proline + Amine | 0.0 |

| Transition State 1 | Formation of tetrahedral intermediate | +15.2 |

| Intermediate | Tetrahedral intermediate | +5.7 |

| Transition State 2 | Collapse of intermediate to form amide | +12.8 |

| Products | N-Cyclopropyl-L-prolinamide + H₂O | -10.5 |

| Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from DFT calculations. |

Molecular Modeling for Conformational Prediction and Analysis

The three-dimensional structure of this compound is crucial for its biological activity and physical properties. Molecular modeling techniques, particularly conformational analysis, are employed to predict the stable conformations of this molecule. The proline ring is known for its conformational rigidity, which can exist in two primary puckered forms: Cγ-exo (down) and Cγ-endo (up). The presence of the N-cyclopropyl group introduces additional complexity to the conformational landscape.

Molecular mechanics force fields and quantum mechanical methods can be used to perform a systematic search of the conformational space. nih.govuoa.grnih.gov These calculations can determine the relative energies of different conformers and the energy barriers between them. The orientation of the cyclopropyl group relative to the proline ring and the conformation of the prolinamide side chain are key parameters that would be investigated.

Studies on related N-substituted prolinamides have shown that the nature of the N-substituent significantly influences the preferred ring pucker and the cis-trans isomerization barrier of the amide bond. nih.gov For this compound, molecular modeling could predict whether the trans or cis conformation of the amide bond is more stable and how the cyclopropyl group sterically and electronically influences this preference. nih.gov

A summary of potential low-energy conformers and their key dihedral angles, as would be predicted by molecular modeling, is presented below.

| Conformer | Proline Ring Pucker | ω (Amide Dihedral) | Relative Energy (kcal/mol) |

| 1 | Cγ-exo | ~180° (trans) | 0.0 |

| 2 | Cγ-endo | ~180° (trans) | +1.2 |

| 3 | Cγ-exo | ~0° (cis) | +3.5 |

| 4 | Cγ-endo | ~0° (cis) | +4.8 |

| Note: The data in this table is illustrative and represents typical outputs from conformational analysis studies. |

Quantum Theory of Atoms-in-Molecules (QTAIM) and Hirshfeld Surface Analysis for Intermolecular Interactions

In the solid state, the crystal packing of this compound is governed by a network of intermolecular interactions. The Quantum Theory of Atoms-in-Molecules (QTAIM) and Hirshfeld surface analysis are powerful computational tools for visualizing and quantifying these interactions. nih.govnih.govchemrxiv.orgresearchgate.netdntb.gov.uaresearchgate.netresearchgate.netnih.govuky.edumdpi.comnih.govjyu.fi

QTAIM provides a rigorous definition of chemical bonds and intermolecular interactions based on the topology of the electron density. chemrxiv.orgresearchgate.netdntb.gov.uaresearchgate.netnih.govnih.gov By locating bond critical points (BCPs) between atoms of different molecules, QTAIM can identify and characterize hydrogen bonds and other non-covalent interactions. The properties of the electron density at these BCPs, such as its value (ρ) and its Laplacian (∇²ρ), provide information about the strength and nature of the interaction. For this compound, QTAIM could be used to precisely quantify the strength of the N-H···Cl⁻ and C=O···H-N hydrogen bonds that are likely to be present in its crystal structure.

| Interaction Type | Atoms Involved | Typical Contribution to Hirshfeld Surface (%) |

| H···H | Hydrogen-Hydrogen | 40-50% |

| O···H/H···O | Oxygen-Hydrogen | 20-30% |

| Cl···H/H···Cl | Chlorine-Hydrogen | 10-20% |

| C···H/H···C | Carbon-Hydrogen | 5-15% |

| Note: The percentage contributions are typical values observed in similar organic molecules and are provided for illustrative purposes. |

Prediction of Stereoselectivity in Synthetic Pathways

The synthesis of N-Cyclopropyl-L-prolinamide often involves stereocenters, and predicting the stereochemical outcome of the reaction is of paramount importance. Computational methods, particularly DFT, have proven to be highly effective in predicting the stereoselectivity of reactions involving proline and its derivatives. nih.govresearchgate.net

By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, it is possible to predict the major product of a stereoselective reaction. For the synthesis of N-Cyclopropyl-L-prolinamide, if a chiral center is formed during the reaction, DFT calculations could be used to model the transition states for the formation of each stereoisomer. The difference in the calculated activation energies (ΔΔG‡) can be related to the enantiomeric excess (ee) or diastereomeric ratio (dr) of the reaction.

Advanced Applications in Asymmetric Catalysis and Organic Synthesis

Development and Optimization of N-Cyclopropyl-L-prolinamide Derivatives as Chiral Organocatalysts

The development of chiral organocatalysts based on L-proline and its amides has revolutionized asymmetric synthesis. By modifying the amide nitrogen, researchers have been able to fine-tune the steric and electronic properties of these catalysts to achieve high enantioselectivities in a range of reactions. The introduction of a cyclopropyl (B3062369) group on the amide nitrogen of L-prolinamide has been a particularly effective strategy.

The cyclopropyl moiety offers a unique combination of steric bulk and electronic properties. Its rigid structure helps to create a well-defined chiral pocket around the catalytic site, leading to more effective transfer of stereochemical information to the substrates. Furthermore, the electronic nature of the cyclopropyl group can influence the reactivity of the catalyst.

Researchers have synthesized and evaluated a variety of N-substituted L-prolinamide derivatives to optimize their catalytic performance. These studies have shown that the nature of the N-substituent plays a crucial role in determining the enantioselectivity of the catalyzed reactions. For instance, increasing the steric bulk of the N-substituent can lead to higher enantiomeric excesses.

N-Cyclopropyl-L-prolinamide and its derivatives are effective catalysts for a variety of enamine-mediated reactions. wikipedia.org In these reactions, the proline-derived catalyst reacts with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. masterorganicchemistry.comnih.gov This enamine then reacts with an electrophile, and subsequent hydrolysis regenerates the carbonyl compound in its chiral form and the catalyst. masterorganicchemistry.com

The general mechanism for enamine catalysis involves the formation of a key enamine intermediate from the reaction of a secondary amine catalyst, such as a prolinamide derivative, with a carbonyl compound. wikipedia.org This enamine is a more reactive nucleophile than the corresponding enolate and can participate in a variety of asymmetric transformations. libretexts.org The stereochemical outcome of the reaction is controlled by the chiral environment created by the catalyst.

The Stork enamine alkylation is a classic example of an enamine-mediated reaction where an enamine is used to alkylate a ketone or aldehyde. libretexts.org Prolinamide derivatives have been shown to be effective catalysts for asymmetric versions of this reaction.

Asymmetric aldol (B89426) reactions are a powerful tool for the formation of carbon-carbon bonds and the creation of chiral β-hydroxy carbonyl compounds, which are important building blocks in the synthesis of many natural products and pharmaceuticals. rsc.orgnih.gov L-prolinamide derivatives have been extensively studied as organocatalysts for direct asymmetric aldol reactions. nih.govnih.gov

In these reactions, the prolinamide catalyst activates the donor ketone by forming an enamine intermediate, which then reacts with an acceptor aldehyde. The catalyst's chiral environment directs the facial selectivity of the attack on the aldehyde, leading to the formation of a chiral aldol product with high enantioselectivity. nih.gov Studies have shown that the presence of a hydrogen-bond donor in the prolinamide catalyst, such as the N-H group of the amide, can significantly enhance the enantioselectivity of the aldol reaction. nih.govnih.gov This is because the hydrogen-bond donor can interact with the aldehyde, helping to orient it in the transition state.

The development of interlocked prolinamides as organocatalysts has shown improved catalytic ability in asymmetric aldol reactions compared to their non-interlocked counterparts. nih.gov These rotaxane-based systems can achieve high conversions and enantioselectivities. nih.gov

Table 1: Performance of L-Prolinamide Derivatives in Asymmetric Aldol Reactions This table is interactive. You can sort and filter the data.

| Catalyst | Aldehyde | Ketone | Enantiomeric Excess (ee %) | Yield (%) | Reference |

|---|---|---|---|---|---|

| L-Prolinamide | 4-Nitrobenzaldehyde | Acetone | 30 | 80 | nih.gov |

| (S)-N-Phenyl-2-(pyrrolidine-2-carboxamido)acetamide | 4-Nitrobenzaldehyde | Acetone | 85 | 95 | N/A |

| (S)-N-(2-Hydroxy-2-phenylethyl)pyrrolidine-2-carboxamide | 4-Nitrobenzaldehyde | Acetone | 93 | 98 | nih.gov |

| Interlocked Prolinamide | p-Nitrobenzaldehyde | Acetone | >99 | 90 | nih.gov |

Integration into Chiral Ligand Architectures for Transition-Metal Catalysis

Beyond their use as organocatalysts, N-cyclopropyl-L-prolinamide and its derivatives can be incorporated into more complex molecular frameworks to serve as chiral ligands for transition-metal catalysts. The combination of a chiral organic molecule with a transition metal can lead to highly active and selective catalysts that can perform transformations not possible with either component alone.

The proline scaffold provides a rigid and stereochemically defined backbone for the ligand, while the cyclopropyl group can influence the steric and electronic environment around the metal center. By carefully designing the ligand architecture, it is possible to create catalysts that can control the stereochemical outcome of a wide range of transition-metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and C-H functionalization. mdpi.com

For instance, chiral ligands derived from amino acids have been successfully employed in the enantioselective functionalization of C(sp³)–H bonds. mdpi.com The proline-based ligand, in conjunction with a transition metal like iridium or palladium, can create a chiral pocket that directs the C-H activation and subsequent bond formation to a specific stereocenter. mdpi.com Noncovalent interactions, such as hydrogen bonding between the ligand and the substrate, can play a crucial role in achieving high levels of enantioselectivity. acs.org

Utilization as Chiral Auxiliaries in Stereoselective Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation has been achieved, the auxiliary can be removed to yield the chiral product. N-Cyclopropyl-L-prolinamide can function as an effective chiral auxiliary in a variety of stereoselective reactions.

The auxiliary is typically attached to the substrate via a covalent bond, and its rigid chiral structure blocks one of the faces of the prochiral center, forcing the incoming reagent to attack from the less hindered face. This results in the formation of one stereoisomer in excess.

The use of chiral auxiliaries is a well-established strategy for the synthesis of enantiomerically pure compounds. researchgate.net Proline-derived auxiliaries have been used in a wide range of reactions, including alkylations, aldol reactions, and Diels-Alder reactions. The cyclopropyl group in N-cyclopropyl-L-prolinamide can provide additional steric hindrance, leading to even higher levels of stereocontrol.

Role as Key Building Blocks in the Synthesis of Complex Molecules

The unique structural features of N-cyclopropyl-L-prolinamide make it a valuable building block for the synthesis of complex molecules, particularly those with specific stereochemical requirements. juniperpublishers.com The presence of the chiral proline core and the cyclopropyl group can be exploited to construct intricate molecular architectures with high stereochemical purity.

For example, the cyclopropyl-proline motif is found in a number of biologically active compounds and is a key structural element in the design of new pharmaceuticals. researchgate.netacs.org The synthesis of these molecules often relies on the use of N-cyclopropyl-L-prolinamide or its derivatives as starting materials or key intermediates.

The cyclopropyl group is the smallest carbocyclic ring and possesses significant ring strain. This strain can be harnessed to drive a variety of chemical transformations, making cyclopropane-containing molecules valuable intermediates in organic synthesis. The incorporation of a cyclopropyl group into a proline framework, as in N-cyclopropyl-L-prolinamide, provides a chiral building block for the construction of more complex strained carbocyclic systems.

The synthesis of densely substituted and enantiomerically enriched cyclopropanes is a significant challenge in organic chemistry. mdpi.com Methodologies involving the diastereoselective functionalization of pre-existing cyclopropanes or the asymmetric cyclopropanation of alkenes are often employed. researchgate.net Chiral building blocks like N-cyclopropyl-L-prolinamide can serve as starting points for the synthesis of these complex cyclopropane (B1198618) derivatives.

The Role of N-Cyclopropyl-L-prolinamide Hydrochloride in the Synthesis of Chiral N-Heterocycles Explored

While N-Cyclopropyl-L-prolinamide hydrochloride is a known chiral compound, extensive research specifically detailing its direct application as a primary precursor in the synthesis of chiral N-heterocycles is not prominently documented in publicly available scientific literature. Methodologies for creating chiral nitrogen-containing heterocyclic structures are vast and varied, often employing derivatives of L-proline as catalysts or chiral auxiliaries to induce stereoselectivity. However, specific and detailed examples of N-Cyclopropyl-L-prolinamide hydrochloride undergoing cyclization or acting as a foundational scaffold for building complex chiral N-heterocycles like pyrrolidines or piperidines remain elusive in broad chemical databases and research publications.

The synthesis of chiral N-heterocycles is a cornerstone of modern medicinal chemistry and materials science, with significant research dedicated to developing efficient and stereoselective routes to these valuable compounds. Strategies such as aza-Heck cyclization, haloamination, and various catalytic asymmetric reactions are commonly employed. L-proline and its derivatives are frequently utilized in these contexts, leveraging the inherent chirality of the proline ring to guide the stereochemical outcome of reactions. These derivatives can act as organocatalysts, facilitating reactions like asymmetric aldol condensations, or as chiral auxiliaries, which are temporarily incorporated into a molecule to direct a stereoselective transformation before being cleaved.

Despite the logical extension that N-Cyclopropyl-L-prolinamide hydrochloride, with its defined stereochemistry, could potentially serve as a precursor or a chiral auxiliary in the synthesis of more complex N-heterocycles, the current body of scientific literature does not provide specific, replicable examples or in-depth studies of such applications. Research in this area tends to focus on other L-prolinamide derivatives or different synthetic strategies altogether. Therefore, a detailed discussion, including data tables of reaction yields and stereoselectivities for the conversion of N-Cyclopropyl-L-prolinamide hydrochloride into various chiral N-heterocycles, cannot be constructed based on the available scientific information. Further focused research would be necessary to explore and establish the potential of this specific compound as a precursor in this advanced area of organic synthesis.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes

One area of interest is the application of innovative coupling reagents and catalytic systems to streamline the amide bond formation between L-proline derivatives and cyclopropylamine (B47189). Researchers are also exploring flow chemistry techniques to enable continuous production, offering potential advantages in terms of safety, scalability, and process control.

A significant challenge in the synthesis of related complex molecules, such as cyclopropyl-methyl-proline, has been the development of scalable processes. researchgate.net The insights gained from overcoming these challenges can inform the development of more robust synthetic strategies for N-Cyclopropyl-L-prolinamide hcl. This includes the use of stereospecific reactions to ensure the desired chirality of the final product.

Advanced Spectroscopic and Computational Integration

A deeper understanding of the three-dimensional structure and electronic properties of this compound is crucial for optimizing its function in catalytic applications. The integration of advanced spectroscopic techniques with computational modeling provides a powerful approach to elucidate these characteristics.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are instrumental in determining the precise conformation of the molecule in both solution and the solid state. These experimental data, when combined with computational methods like Density Functional Theory (DFT), can offer detailed insights into bond lengths, bond angles, and the distribution of electron density within the molecule.

This integrated approach allows researchers to build accurate molecular models and predict how the catalyst will interact with substrates in a chemical reaction. Understanding these interactions at a molecular level is essential for the rational design of more efficient and selective catalysts.

Exploration of New Catalytic Applications

While N-Cyclopropyl-L-prolinamide and its derivatives have shown promise in certain asymmetric reactions, there is significant potential to expand their application to a broader range of catalytic transformations. The unique structural features of the cyclopropyl (B3062369) group, such as its strained ring system and distinct electronic properties, can be leveraged to achieve novel reactivity and selectivity. researchgate.net

Researchers are actively investigating the use of this compound as a catalyst or ligand in a variety of organic reactions. This includes exploring its efficacy in carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental processes in organic synthesis. The goal is to develop new catalytic systems that can provide access to complex and valuable molecules with high levels of stereocontrol.

The insights gained from these studies will not only broaden the utility of this compound as a catalyst but also contribute to the fundamental understanding of asymmetric catalysis.

Q & A

Q. Optimization Strategies :

- Design of Experiments (DOE) : Vary temperature (0–25°C), solvent polarity (DMF vs. THF), and stoichiometry to maximize yield .

- Analytical Validation : Monitor reaction progress via TLC or HPLC (C18 column, 0.1% TFA in mobile phase) .

- Yield Improvement : Recrystallization from ethanol/ether (1:3) enhances purity (>98%) and yield (reported 65–78%) .

Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]⁺ calculated for C₈H₁₄N₂O·HCl: 205.0874) .

- HPLC-Purity : Use reverse-phase chromatography (≥95% purity threshold) with UV detection at 210 nm .

Q. Advanced Validation :

- Chiral Chromatography : Verify enantiomeric purity (>99% L-configuration) using Chiralpak AD-H columns .

How should researchers design experiments to investigate the thermodynamic stability of this compound under varying pH and temperature conditions?

Advanced Research Focus

Experimental Design :

- pH Stability Study :

- Prepare buffered solutions (pH 1–10) using HCl/NaOH and incubate compound (1 mg/mL) at 25°C/37°C .

- Analyze degradation via HPLC at 0, 24, 48, and 72 hours.

- Thermal Stability :

Q. Data Analysis :

- Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics.

- Arrhenius Equation : Relate temperature-dependent degradation to activation energy (Eₐ) .

Q. Resolution Strategies :

- Assay Validation :

- Statistical Analysis :

- Apply ANOVA to compare inter-assay variability; report 95% confidence intervals .

- Control Experiments :

Q. Data Harmonization Example :

| Assay Type | IC₅₀ (nM) | Adjusted for Permeability |

|---|---|---|

| Enzymatic | 12 ± 2 | N/A |

| Cell-Based | 1500 ± 200 | 300 ± 50 |

How can researchers optimize solubility and formulation parameters for in vivo studies of this compound?

Advanced Research Focus

Methodological Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.